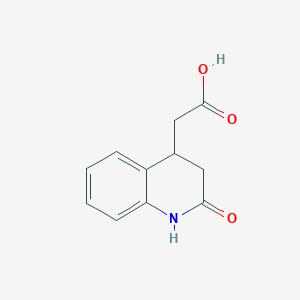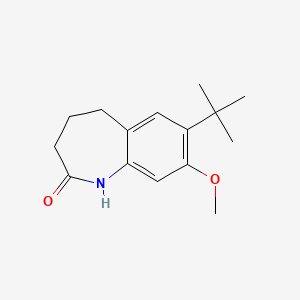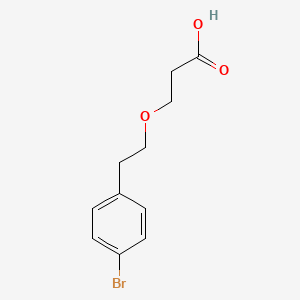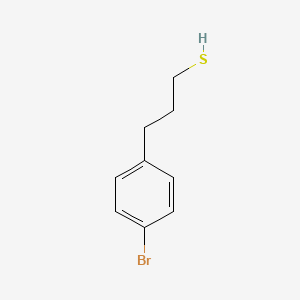
3-(4-Bromophenyl)propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11BrS and a molecular weight of 231.15 g/mol. It is a thiol derivative of bromophenylpropane, characterized by the presence of a bromine atom on the phenyl ring and a thiol group at the end of the propane chain. This compound is primarily used in research settings due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)propane-1-thiol typically involves the reaction of 4-bromobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:
Reaction of 4-bromobenzyl chloride with thiourea: This step forms an intermediate thiouronium salt.
Hydrolysis of the thiouronium salt: This step, usually carried out in the presence of a base, yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and thiol compounds.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or alkoxides can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of substituted phenylpropane derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
3-(4-Bromophenyl)propane-1-thiol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of thiol chemistry.
Biology: In the study of enzyme inhibition and protein interactions involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromophenyl)propane-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes, potentially inhibiting their function. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)propane-1-thiol: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methylphenyl)propane-1-thiol: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-(4-Bromophenyl)propane-1-thiol is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research.
属性
IUPAC Name |
3-(4-bromophenyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABGVWFAUWKJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
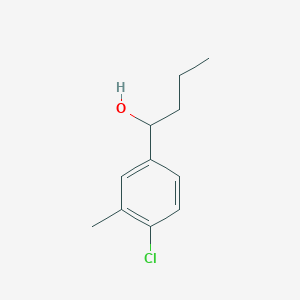
![2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B7906316.png)
![6-Oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7906323.png)
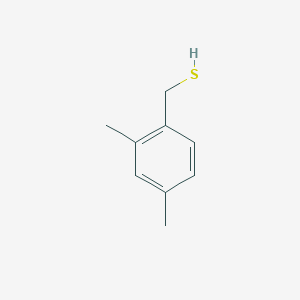
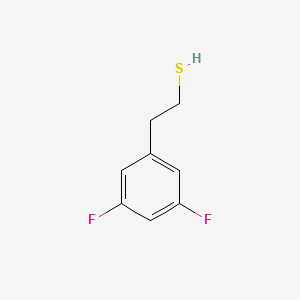
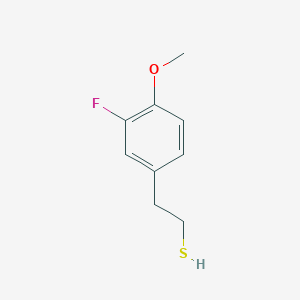

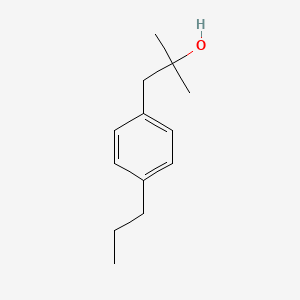
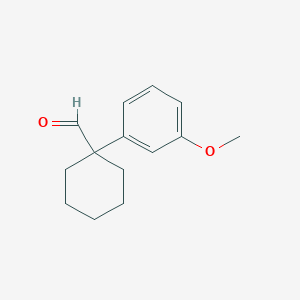
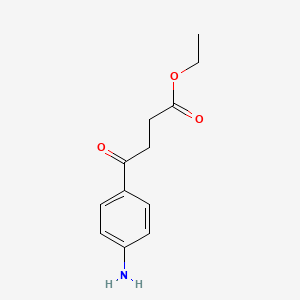
![2-chloro-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone](/img/structure/B7906368.png)
